2-Benzyl-3-hydrazinoquinoxaline
Overview
Description
“2-Benzyl-3-hydrazinoquinoxaline” is a chemical compound with the molecular formula C15H14N4 . It has a molecular weight of 250.3 and is a solid in its physical form . The IUPAC name for this compound is 2-benzyl-3-hydrazinoquinoxaline .
Molecular Structure Analysis
The InChI code for “2-Benzyl-3-hydrazinoquinoxaline” is 1S/C15H14N4/c16-19-15-14 (10-11-6-2-1-3-7-11)17-12-8-4-5-9-13 (12)18-15/h1-9H,10,16H2, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Benzyl-3-hydrazinoquinoxaline” is a solid . It has a melting point range of 153 - 155 degrees Celsius .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Clinical Microbiology and Immunology .
Summary of the Application
2-Benzyl-3-hydrazinoquinoxaline has been studied for its potential use in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections . The compound was combined with penicillin to investigate potential synergistic effects against MRSA .
Methods of Application or Experimental Procedures
The study involved determining the Minimum Inhibitory Concentrations (MICs) of 2-Benzyl-3-hydrazinoquinoxaline and penicillin for 22 clinical MRSA isolates using broth microdilution . A checkerboard assay was then used to evaluate the interaction between the two compounds, focusing on the Fractional Inhibitory Concentration Index (FICI) .
Results or Outcomes
The MICs of penicillin ranged from 1024 to 128 μg/mL, while those of 2-Benzyl-3-hydrazinoquinoxaline varied from 64 to 8 μg/mL . The combination of the two compounds resulted in a significant reduction of MICs by up to 64-fold, indicating a synergistic effect . This suggests that the combination of 2-Benzyl-3-hydrazinoquinoxaline and penicillin could be a promising solution against MRSA .
Safety And Hazards
The safety information for “2-Benzyl-3-hydrazinoquinoxaline” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for “2-Benzyl-3-hydrazinoquinoxaline” are not available, quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . They have been studied for their potential in treating various diseases, including cancer .
properties
IUPAC Name |
(3-benzylquinoxalin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXTVQMXZGMAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333186 | |
Record name | 2-benzyl-3-hydrazinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-hydrazinoquinoxaline | |
CAS RN |
223929-23-5 | |
Record name | 2-benzyl-3-hydrazinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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